REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>CO.[Pd]>[NH2:1][C:2]1[C:10]([NH2:11])=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A pressure flask capable of withstanding
|
Type
|
CUSTOM
|
Details
|
the flask flushed three times with hydrogen leaving an internal pressure of 65 psi
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a pressure of 65 psi
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 808 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |